2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 27285-13-8
VCID: VC0464884
InChI: InChI=1S/C16H17N3O2S/c17-14(20)13-11-8-4-5-9-12(11)22-15(13)19-16(21)18-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,17,20)(H2,18,19,21)
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)N
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4g/mol

2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 27285-13-8

Main Products

VCID: VC0464884

Molecular Formula: C16H17N3O2S

Molecular Weight: 315.4g/mol

2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 27285-13-8

CAS No. 27285-13-8
Product Name 2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Molecular Formula C16H17N3O2S
Molecular Weight 315.4g/mol
IUPAC Name 2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C16H17N3O2S/c17-14(20)13-11-8-4-5-9-12(11)22-15(13)19-16(21)18-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,17,20)(H2,18,19,21)
Standard InChIKey HZYRBUCNWBHBKG-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)N
Canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)N
PubChem Compound 730612
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator